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Clausine H

Cat. No.: B1231320
M. Wt: 285.29 g/mol
InChI Key: BWOCIAHZUOFDLV-UHFFFAOYSA-N
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Description

Contextualization of Carbazole (B46965) Alkaloids within Natural Products Chemistry

Natural products chemistry involves the study of organic compounds produced by living organisms. These compounds often exhibit diverse and significant biological activities, making them valuable sources for potential therapeutic agents. Alkaloids, a major class of natural products, are nitrogen-containing compounds known for their varied structures and pharmacological effects. ijhmr.com Carbazole alkaloids are a specific group of these nitrogenous heterocyclic compounds characterized by a tricyclic carbazole basic structure, which consists of two benzene (B151609) rings fused to a central pyrrole (B145914) ring. researchgate.net They are predominantly found in plants, particularly those belonging to the Rutaceae family, such as Clausena, Murraya, and Glycosmis species. researchgate.netresearchgate.netgrafiati.com These alkaloids have attracted considerable attention due to their wide range of reported biological activities, including antitumor, anti-inflammatory, anti-histaminic, antioxidant, and antimicrobial properties. chemmethod.comscienceasia.orgresearchgate.netontosight.ai

Historical Perspective and Initial Discoveries of Clausine H and Related Analogs

The exploration of plants from the Clausena genus, especially Clausena excavata, Clausena anisata, and Clausena vestita, has been a significant source for the discovery of numerous carbazole alkaloids. nih.govscispace.com Early phytochemical investigations into these species led to the isolation and structural elucidation of a variety of carbazole derivatives. This compound is one such alkaloid that was identified from Clausena species. nih.govscispace.com Its discovery, alongside other related carbazole alkaloids like clauszoline-C (a synonym for this compound), clausine K (clauszoline-J), and clausine O, contributed to the growing understanding of the chemical diversity within this class of natural products found in the Rutaceae family. researchgate.netcapes.gov.br The structures of these compounds were typically determined through detailed spectroscopic analyses, including 1D and 2D NMR techniques. researchgate.net

Classification of this compound as a Dihydrocarbazole Alkaloid

This compound is classified as a carbazole alkaloid. nih.gov More specifically, based on its structure, which contains a carbazole core, it falls under the broader category of carbazole alkaloids. While the term "dihydrocarbazole" implies a reduced carbazole ring system, this compound itself possesses the core aromatic carbazole structure with substituents. Its chemical name, methyl 2,7-dimethoxy-9H-carbazole-3-carboxylate, clearly indicates the presence of the 9H-carbazole framework. nih.gov Therefore, it is accurately classified as a carbazole alkaloid with a specific substitution pattern.

Overview of Research Trajectories on this compound

Research on this compound has primarily focused on its isolation from natural sources and the determination of its chemical structure. nih.govscispace.com It has been reported in Clausena vestita, Clausena anisata, and Clausena excavata. nih.gov Studies have also included the synthesis of this compound, often as part of efforts to synthesize a range of carbazole alkaloids. researchgate.netcapes.gov.br Synthetic routes have been developed to access this compound and its analogs, sometimes employing methods like iron-mediated cyclization or palladium-catalyzed reactions. researchgate.netcapes.gov.brresearchgate.net Although some studies on Clausena species have investigated the biological activities of isolated compounds, specific detailed research findings solely focused on the biological activities of this compound itself are less extensively reported in the provided search results compared to some other carbazole alkaloids from these plants. However, general research trajectories on carbazole alkaloids from Clausena include evaluations for antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. scienceasia.orgresearchgate.netontosight.ai this compound has been included in studies evaluating the cytotoxicity of compounds isolated from Clausena excavata, where it was found to be inactive against certain cancer cell lines tested in one study. acgpubs.org

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO4 B1231320 Clausine H

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,7-dimethoxy-9H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-9-4-5-10-11-7-12(16(18)21-3)15(20-2)8-14(11)17-13(10)6-9/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOCIAHZUOFDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=C(C=C3N2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Abundance and Isolation Methodologies of Clausine H

Identification of Plant Sources for Clausine H

The primary sources of this compound identified to date are plants belonging to the genus Clausena, a member of the citrus family, Rutaceae.

Clausena Species as Primary Botanical Origins

Research has pinpointed specific species within the Clausena genus as producers of this compound. Notably, the carbazole (B46965) alkaloid has been successfully isolated from the stem bark of the Malaysian Clausena excavata. scispace.com This species, a slender tree that can grow up to 10 meters tall, is a rich source of various secondary metabolites, including a diverse array of carbazole alkaloids. scispace.comresearchgate.net While other alkaloids have been identified in species like Clausena anisata, Clausena excavata remains a confirmed botanical origin for this compound. scispace.comnih.gov

Geographic Distribution and Ecological Factors Influencing Production

The genus Clausena is distributed across tropical and subtropical regions of Africa, Southern Asia, Australia, and the Pacific Islands. wikipedia.orgtmrjournals.com Clausena excavata, a key source of this compound, is found from China and throughout Malaysia. researchgate.netresearchgate.netresearchgate.net The production of secondary metabolites in plants, including carbazole alkaloids, is often influenced by a variety of ecological and environmental factors. nih.govfrontiersin.org

While specific studies on the ecological triggers for this compound production are not extensively detailed in the literature, general principles of phytochemistry suggest that its concentration may be affected by factors such as:

Temperature and Light Intensity: These factors can significantly regulate the biosynthesis of secondary metabolites in plants. nih.govresearchgate.net

Nutrient Availability: The presence of essential nutrients in the soil plays a crucial role in the physiological and biochemical pathways of plants, which can impact alkaloid production. researchgate.net

Abiotic Stress: Environmental stressors like drought, salinity, and UV radiation can trigger changes in a plant's secondary metabolism, potentially leading to increased production of certain compounds as a defense mechanism. frontiersin.orgnih.govmdpi.com

The precise interplay of these factors in dictating the yield of this compound in Clausena species warrants further targeted investigation.

Extraction and Purification Techniques for this compound

The isolation of pure this compound from plant biomass involves a multi-step process that begins with extraction, followed by rigorous purification, primarily using chromatographic methods.

Solvent-Based Extraction Protocols from Plant Biomass

Solvent extraction is a fundamental technique for isolating compounds from natural sources. nih.govnih.gov The choice of solvent is critical, as it depends on the polarity of the target compound. nih.gov For this compound, a successful isolation was achieved using an ethyl acetate (B1210297) extract of the stem bark of Clausena excavata. scispace.com

The general procedure for solvent-based extraction from plant material involves several key steps:

Preparation of Plant Material: The plant parts, such as the stem bark, are collected, dried, and ground into a fine powder to increase the surface area for solvent interaction. nih.govgoogle.com

Extraction: The powdered material is then subjected to extraction with an appropriate solvent. google.com This can be done through methods like maceration (soaking the material in the solvent) or Soxhlet extraction, which allows for continuous extraction with a refluxing solvent. nih.govnih.gov Sequential extraction using solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate, and then methanol) is a common strategy to fractionate the extract based on polarity. researchgate.netnih.gov

Concentration: After the extraction period, the solvent is evaporated, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract. nih.gov

Chromatographic Separation Methods for Isolation

Crude plant extracts contain a complex mixture of compounds, necessitating further separation to isolate the desired molecule. column-chromatography.com Chromatography is a powerful technique used for this purpose, which separates components based on their differential distribution between a stationary phase and a mobile phase. columbia.edulongdom.org

Column chromatography is a principal and widely used method for the purification of compounds from natural product extracts. column-chromatography.comresearchgate.net The technique relies on a solid stationary phase (an adsorbent like silica (B1680970) gel or alumina) packed into a glass column. columbia.edulongdom.org

The isolation of this compound would typically proceed as follows:

Column Packing: A slurry of the stationary phase (e.g., silica gel) in a non-polar solvent is poured into the column to create a uniform packed bed. researchgate.net

Sample Loading: The crude extract containing this compound is dissolved in a minimal amount of solvent and carefully loaded onto the top of the stationary phase. researchgate.net

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. columbia.edu The separation occurs as different compounds in the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases. columbia.edukhanacademy.org By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column. longdom.org

Fraction Collection: The eluent is collected in a series of separate tubes, known as fractions. columbia.edu These fractions are then analyzed, often using Thin Layer Chromatography (TLC), to identify which ones contain the pure compound. Fractions containing the same purified compound are combined for further analysis. researchgate.net

This chromatographic process is instrumental in obtaining this compound in a pure form, free from other co-extracted plant metabolites.

Preparative High-Performance Liquid Chromatography (HPLC) in Isolation

Preparative High-Performance Liquid Chromatography (HPLC) serves as the crucial final step in the purification of this compound, employed after preliminary separation by other column chromatography techniques. nih.gov This method is essential for isolating the target compound from closely related alkaloids and other impurities that persist after initial fractionation, yielding this compound with a high degree of purity required for structural elucidation and further research.

The process utilizes the principles of reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. While specific preparative HPLC parameters for this compound are not extensively detailed in the available literature, the conditions can be inferred from established methods for separating similar carbazole alkaloids from Clausena species. tci-thaijo.org The separation relies on the differential partitioning of the compounds between the stationary and mobile phases.

A typical preparative RP-HPLC workflow involves injecting a concentrated fraction enriched with this compound onto a large-diameter preparative column. A precisely controlled mobile phase, often a gradient or isocratic mixture of solvents like acetonitrile (B52724) and water, is pumped through the column at a high flow rate. tci-thaijo.org As the solvent carries the sample through the column, the compounds separate based on their hydrophobicity. A detector, commonly a UV-Vis detector set at a specific wavelength (e.g., 254 nm for aromatic alkaloids), monitors the column effluent and allows for the collection of fractions corresponding to each separated peak. tci-thaijo.org The fraction containing the pure this compound is then collected for subsequent analysis.

The following table details representative analytical HPLC conditions used for the separation of five other carbazole alkaloids from Clausena harmandiana, which illustrates the chromatographic principles applicable to the preparative purification of this compound. tci-thaijo.org

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) with Diode Array Detector
Column Hypersil ODS (C18)
Mobile Phase Acetonitrile : Water (40:60, v/v)
Separation Mode Isocratic
Detection Wavelength 254 nm
Analysis Time Short

These conditions demonstrate a simple and effective method for resolving carbazole alkaloids, which can be scaled up for preparative purposes by using a larger column, higher flow rate, and increased sample load to isolate milligram-to-gram quantities of the target compound.

Advanced Synthetic Strategies and Methodological Innovations for Clausine H

Total Synthesis Approaches to the Carbazole (B46965) Skeleton of Clausine H

The construction of the central carbazole nucleus is the cornerstone of any synthetic route to this compound. Researchers have explored a variety of transition-metal-catalyzed and light-promoted reactions to forge this tricyclic system with efficiency and elegance.

Gold catalysis has emerged as a powerful tool for the synthesis of carbazole derivatives. organic-chemistry.org A notable application is in the efficient synthesis of several 2,7-dioxygenated carbazole alkaloids, including this compound. One successful strategy utilized an Au-catalyzed cyclization reaction with readily available 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene as starting materials. rsc.org This approach has proven effective for producing this compound on a gram scale. rsc.org

The versatility of gold-catalyzed cyclizations is further demonstrated in the reaction of 1-(indol-2-yl)-3-alkyn-1-ols, which proceeds smoothly in toluene (B28343) at room temperature with AuCl₃ as the catalyst, leading to a range of carbazole derivatives in high yields. organic-chemistry.org The mechanism is believed to involve the coordination of the gold catalyst with the alkyne, followed by a nucleophilic attack from the indole (B1671886) ring to form the carbazole structure. organic-chemistry.org

CatalystStarting MaterialsKey FeaturesReference
AuCl₃1-(Indol-2-yl)-3-alkyn-1-olsMild conditions, high efficiency, good regioselectivity organic-chemistry.org
Gold Catalyst1-benzyl-6-methoxy-1H-indole-2-carbaldehyde, 1-methoxypropa-1,2-dieneEnables gram-scale synthesis of this compound rsc.org

Iron-mediated cyclization has provided a short and highly efficient route to biologically active 2,7-dioxygenated tricyclic carbazole alkaloids, including this compound (also known as clauszoline-C). nih.gov This strategy employs an iron-mediated arylamine cyclization as the pivotal step. nih.gov The synthesis involves the reaction of 3-methoxy-4-methylaniline (B97499) with a cyclohexadienyliumiron complex, leading to the formation of 2,7-dimethoxy-3-methylcarbazole, a common intermediate for this compound and related alkaloids. researchgate.net This methodology showcases the utility of organometallic iron complexes in constructing the carbazole framework. nih.govresearchgate.net

Palladium catalysis has been extensively used for carbazole synthesis, offering convergent and efficient pathways. rsc.orgnih.gov A key strategy involves the palladium-catalyzed intramolecular oxidative C–H amination of N-Ts-2-arylanilines. This reaction can be performed at ambient temperature using Oxone as an inexpensive and safe oxidant, providing a practical and green method for constructing carbazoles with a broad tolerance for various functional groups. acs.org

Another powerful palladium-catalyzed approach involves a sequence of copper-catalyzed Chan-Lam N-arylation followed by an intramolecular aryl C-H activation. researchgate.net This method has been successfully applied to the synthesis of functionalized carbazoles, including this compound. researchgate.net Furthermore, a highly efficient total synthesis of several 7-oxygenated carbazole alkaloids, such as Clausine C (clauszoline-L), was achieved using a convergent palladium-catalyzed construction of the carbazole framework as the key step. nih.gov

Catalyst SystemSubstrate TypeKey FeaturesReference
Pd(OAc)₂ / OxoneN-Ts-2-arylanilinesAmbient temperature, green oxidant, broad scope acs.org
Cu-catalyst then Pd-catalysto-iodoanilines and boronic acidsDBU-assisted, consecutive coupling reactions researchgate.net
Palladium catalystVarious precursorsConvergent synthesis of 7-oxygenated carbazoles rsc.orgnih.gov

In a move towards more sustainable synthetic methods, visible-light-promoted reactions have been developed for carbazole synthesis. rsc.orgresearchgate.net This approach facilitates the conversion of readily available 2-azidobiphenyls into carbazoles under mild conditions, often using water as a co-solvent and producing nitrogen as the only byproduct. rsc.orgresearchgate.net This photochemically-driven intramolecular C-H amination has been effectively used to synthesize a variety of bioactive carbazole alkaloids, including this compound. rsc.orgresearchgate.net The reaction can be performed in various aqueous solutions, highlighting its potential for biochemical applications. researchgate.net The yield can be optimized by selecting appropriate solvents and photocatalysts, such as using Ir(ppy)₃ in acetonitrile (B52724) to achieve a 91% yield in some cases. researchgate.net

Stereoselective and Regioselective Synthesis of this compound

Due to the planar nature of the carbazole ring system in this compound, stereoselectivity is not a primary concern in its total synthesis. However, regioselectivity is crucial, particularly when constructing substituted carbazole skeletons.

Gram-Scale Production Methodologies for this compound and its Precursors

The development of scalable synthetic routes is essential for further biological investigation and potential therapeutic applications of this compound. An efficient gold-catalyzed cyclization reaction has been successfully employed for the gram-scale synthesis of this compound and other related 2,7-dioxygenated carbazole alkaloids. rsc.org This method starts from readily accessible materials, 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene, making it a practical approach for producing significant quantities of the target compound. rsc.orgrsc.org

Another strategy that has demonstrated scalability is a regioselective carbazole synthesis using 3-triflato-2-pyrones and alkynyl anilines. The key transformation in this sequence was successfully performed on a 1 mmol scale without any decrease in the isolated yield, indicating its potential for larger-scale production. oregonstate.edu

MethodKey FeaturesScaleReference
Gold-Catalyzed CyclizationUtilizes readily available starting materialsGram-scale rsc.org
Regioselective CycloadditionHigh-yielding transformation from 3-anilido-2-pyronesDemonstrated on 1 mmol scale with no yield decrease oregonstate.edu

Development of Novel Synthetic Routes to Carbazole Alkaloids Facilitated by this compound Synthesis

The pursuit of a total synthesis for this compound has not only achieved the construction of this specific natural product but has also served as a catalyst for the development of broader, more versatile strategies applicable to the entire family of carbazole alkaloids. Methodological innovations pioneered or refined during this compound synthesis have been successfully extrapolated to create efficient pathways to a variety of structurally related carbazoles. These advancements have primarily revolved around novel cyclization and cross-coupling techniques, demonstrating the pivotal role of this compound as a platform for methodological expansion in alkaloid chemistry.

Key strategies that exemplify this development include iron-mediated cyclizations, palladium-catalyzed reactions, and electrochemical approaches. These methods, validated through the successful synthesis of this compound, have provided chemists with powerful tools to access other complex carbazole structures.

One of the significant breakthroughs was the use of an iron-mediated arylamine cyclization. This approach was instrumental in the first total synthesis of this compound and other 2,7-dioxygenated tricyclic carbazole alkaloids like 7-methoxy-O-methylmukonal, clausine K, and clausine O, showcasing its utility in a single, efficient protocol. rsc.orgrsc.org This iron-mediated method provided a short and highly effective route to the core carbazole structure shared by these compounds. rsc.org

Similarly, palladium-catalyzed cross-coupling and cyclization reactions have proven to be a robust strategy for building the carbazole framework. Research has demonstrated that a palladium(II)-catalyzed intramolecular C-H amination of 2-amidobiaryls can effectively yield the carbazole core. researchgate.net This protocol was successfully applied to the total synthesis of not only this compound but also Clausine C, Clausine L, and Glycozoline, indicating its broad applicability. researchgate.netdoi.org Another palladium-catalyzed approach involves the aromatization and cyclization of N-arylcyclohexane enaminones, which has been utilized for preparing various 2-, 7-, and 2,7-oxygenated carbazoles, including this compound. nih.govmdpi.com

Further innovation has been achieved through electrochemical methods. An efficient electrochemical C-H bond dehydrogenative amination protocol was developed for the construction of carbazoles from 2-amidobiaryls. doi.org This method was successfully applied to prepare this compound, Clausine C, and Clausine L, highlighting a modern, oxidant-free approach to synthesizing this class of alkaloids. doi.org

The table below details several synthetic campaigns where the methodology developed for or applied to this compound was concurrently used to synthesize other carbazole alkaloids, illustrating the direct impact of this compound synthesis on the broader field.

Key StrategyCatalyst/ReagentAlkaloids Synthesized Alongside this compoundReference
Iron-Mediated Arylamine CyclizationTricarbonyl(η4-methoxycyclohexa-1,3-diene)ironClausine K, Clausine O, 7-methoxy-O-methylmukonal rsc.org
Palladium-Catalyzed C-H AminationPd(OAc)2Clausine C, Clausine L, Glycozoline researchgate.netdoi.org
Copper-Catalyzed N-Arylation & Palladium-Catalyzed C-H ActivationCu(OAc)2 / Pd(OAc)2Clausine L doi.orgresearchgate.net
Electrochemical C-H AminationNot Applicable (Electrolysis)Clausine C, Clausine L, Glycozoline doi.org
Gold-Catalyzed Cyclization[IPrAuCl]/AgSbF67-methoxy-O-methylmukonal, 7-methoxymukonal, Clausine O, Clausine K doi.org

These examples underscore how the synthetic challenges presented by this compound have spurred the creation of elegant and efficient chemical methodologies. The resulting strategies have enriched the synthetic chemist's toolbox, facilitating the synthesis of a wide array of natural and unnatural carbazole alkaloids and demonstrating a clear pattern of methodological expansion originating from a single target molecule. doi.org

Structural Elucidation and Comprehensive Spectroscopic Analysis of Clausine H

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the connectivity of atoms and the relative positions of different structural moieties.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of Clausine H would provide information about the different types of hydrogen atoms present and their electronic environments. Signals in the aromatic region (typically δ 6.5-8.5 ppm) would indicate the presence of protons attached to the carbazole (B46965) ring system. The chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of these signals would help determine the substitution pattern of the carbazole core. Signals in the upfield region (typically δ 0.5-4.0 ppm) would correspond to protons in alkyl or methoxy (B1213986) groups. The integration of each signal would indicate the relative number of protons giving rise to that signal. For example, the presence of singlet signals integrating to three protons each would be indicative of methoxy (OCH₃) or methyl (CH₃) groups attached to the structure.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Signals are typically observed over a wide range of chemical shifts, with distinct regions for aromatic carbons (δ 100-160 ppm), carbonyl carbons (δ 160-220 ppm), and alkyl/methoxy carbons (δ 0-90 ppm). Analysis of the ¹³C NMR spectrum, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to classify carbon atoms as methyl, methylene, methine, or quaternary carbons. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in this compound.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques provide crucial connectivity information that is essential for complete structural assignment.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This helps in establishing proton spin systems within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two, three, or even four bonds. This is particularly useful for connecting different structural fragments and identifying quaternary carbons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). This allows for the assignment of proton signals to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment reveals spatial proximity between protons, regardless of the number of bonds separating them. This information is valuable for determining the relative stereochemistry and conformation of the molecule.

By analyzing the cross-peaks in these 2D NMR spectra, the connectivity of the atoms in this compound can be unambiguously determined, leading to the full structural assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the precise determination of the molecular formula of this compound (C₁₆H₁₅NO₄) nih.gov. The accurate mass measurement obtained from HRMS is critical for confirming the elemental composition predicted from NMR data and other analytical techniques.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting product ions. The fragmentation pattern observed in the MS/MS spectrum provides structural information by revealing the characteristic cleavages that occur within the molecule. By analyzing the masses of the fragment ions, specific functional groups and linkages within this compound can be confirmed, providing additional evidence to support the structure determined by NMR spectroscopy. Different ionization techniques (e.g., Electrospray Ionization - ESI) can be used depending on the properties of the compound.

Data Tables

Due to the limited availability of specific, detailed spectroscopic data for this compound in the consulted sources, comprehensive data tables for ¹H NMR, ¹³C NMR, and 2D NMR correlations, as well as detailed MS fragmentation data, cannot be provided in this article. Populating these tables requires access to the experimental spectra and assigned peaks for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for identifying the functional groups and chromophores present in a compound like this compound. IR spectroscopy measures the vibrations of chemical bonds, providing information about the functional groups present. pg.edu.pl UV-Vis spectroscopy, on the other hand, measures the absorption of UV or visible light, which is related to the presence of chromophores – structural features that absorb light at specific wavelengths. technologynetworks.com

While specific detailed IR and UV-Vis spectra for this compound were not extensively detailed in the search results, studies on related carbazole alkaloids from Clausena species provide insights into characteristic absorption bands. For instance, a study on carbazole alkaloids from Clausena anisum-olens mentioned IR absorptions indicating the presence of N-H functionality from the carbazole alkaloid, methyl, ester carbonyl, and aromatic groups. mdpi.com UV spectra of these related compounds showed absorbances characteristic of carbazole alkaloids. mdpi.com

Based on the structure of this compound (methyl 2,7-dimethoxy-9H-carbazole-3-carboxylate), key functional groups expected to show characteristic IR absorption bands include:

N-H stretch (from the carbazole ring)

C=O stretch (from the methyl ester)

C-O stretch (from the methyl ester and methoxy groups)

C=C stretches (from the aromatic carbazole ring system)

C-H stretches (aromatic and methyl)

In UV-Vis spectroscopy, the carbazole core structure with its conjugated pi system acts as a significant chromophore, leading to characteristic absorption bands in the UV region. The methoxy and methyl ester substituents can also influence the exact wavelengths and intensities of these absorptions.

Advanced X-ray Crystallography in Definitive Structural Characterization (if available in literature)

X-ray crystallography is a powerful technique for definitively determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It involves analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal. wikipedia.org This technique provides precise information about atomic positions, bond lengths, bond angles, and crystal packing. wikipedia.org

According to PubChem, crystal structure data for this compound is available with CCDC Number 273763. nih.gov This indicates that X-ray crystallography has been successfully applied to this compound, providing a definitive structural characterization. Associated articles with DOIs 10.1039/b507660a and 10.1002/ejoc.201201251 are linked to this crystal structure data. nih.gov The availability of this data in the Cambridge Structural Database (CSD) allows for detailed analysis of the solid-state structure of this compound.

Computational Chemistry Approaches in Conformation and Electronic Structure Analysis

Computational chemistry employs computer simulations and theoretical methods to study chemical systems, including calculating structures, properties, and interactions of molecules. wikipedia.org These approaches can complement experimental data by providing insights into molecular conformations, electronic structure, reaction pathways, and various physicochemical properties. wikipedia.orgyoutube.com Methods such as Density Functional Theory (DFT), ab initio methods, and molecular mechanics are commonly used in computational chemistry. wikipedia.org

While specific computational studies solely focused on this compound's conformation and electronic structure were not prominently detailed in the initial search results, computational methods are routinely used in the study of carbazole alkaloids and related organic molecules. nih.gov For example, DFT calculations have been used to determine energy gaps and analyze electronic properties in related methylenedioxyphenyl-based amide derivatives. nih.gov Hirshfeld surface analysis, a computational technique, has been used to understand intermolecular interactions like H···H interactions in similar compounds. nih.gov

Applying computational chemistry to this compound could involve:

Conformational Analysis: Exploring the different possible spatial arrangements of the molecule, particularly regarding the rotation around single bonds and the orientation of the methoxy and methyl ester groups relative to the carbazole core.

Electronic Structure Calculations: Determining the distribution of electrons within the molecule, which can help understand its reactivity and spectroscopic properties. This could involve calculating molecular orbitals, partial charges, and electrostatic potentials.

Spectroscopic Property Prediction: Using computational methods to predict IR and UV-Vis spectra, which can aid in the interpretation of experimental data and confirm structural assignments.

Intermolecular Interactions: Analyzing how this compound molecules interact with each other in the solid state (relevant to crystal packing observed in X-ray crystallography) or with solvents.

These computational approaches can provide a deeper understanding of this compound's behavior at the molecular level, complementing the structural information obtained from spectroscopic and crystallographic techniques.

Compound Table

Compound NamePubChem CID
This compound5315952
Clausine K27138281
Clausine L24898872
Clausine I182261-94-5 (CAS, not PubChem CID)
Clauszoline-C5315952
Clauszoline-J27138281
Clausine CNot found
MurrayanineNot found
HeptaphyllineNot found
NordentatinNot found
ClausenineNot found
ClausenolNot found
Clausenamine DNot found
Clausenamine ENot found
Clausenamine FNot found
Clausenamine GNot found
Clausine ZNot found

Interactive Data Tables (Simulated based on potential data)

While specific numerical data for IR and UV-Vis peaks or computational results for this compound were not extracted in detail from the provided search snippets, here are examples of how interactive tables could be presented if that data were available:

Simulated IR Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)Intensity (Simulated)
N-H stretch (carbazole)3300 - 3500Medium
C=O stretch (ester)1700 - 1750Strong
C-O stretch (ester/ether)1000 - 1300Strong
Aromatic C=C stretches1450 - 1600Medium to Strong
Aromatic C-H stretch> 3000Weak to Medium
Aliphatic C-H stretch2850 - 3000Medium

Simulated UV-Vis Absorption Data for this compound

Wavelength (nm)Absorbance (Simulated)Assigned Transition (Hypothetical)
230Highπ -> π* (Carbazole)
260Mediumπ -> π* (Carbazole)
290Mediumn -> π* (Methoxy/Ester)
330Lowπ -> π* (Carbazole)

Simulated Computational Data for this compound (DFT Calculation)

PropertyValue (Simulated)Unit
HOMO Energy-5.5eV
LUMO Energy-1.2eV
Energy Gap (LUMO - HOMO)4.3eV
Dipole Moment2.1Debye
Partial Charge on Carbonyl C+0.4e

Elucidation of Biosynthetic Pathways and Precursors of Clausine H

Proposed Biosynthetic Routes to the Carbazole (B46965) Core Structure

The foundational carbazole core structure is understood to arise from metabolic pathways, primarily the shikimic acid pathway, with a key intermediate being anthranilic acid. unit.noresearchgate.net For plant-derived carbazole alkaloids, often referred to as phytocarbazoles, a proposed biosynthetic route involves the condensation of anthranilic acid with malonyl-CoA. researchgate.netmdpi.com This reaction is hypothesized to lead to the formation of quinolinones, which subsequently undergo prenylation and cyclization steps to construct the carbazole skeleton. researchgate.netmdpi.com

In bacterial systems, studies utilizing isotopic labeling have indicated that the carbazole backbone can be synthesized from precursors including tryptophan, pyruvate (B1213749), and acetate (B1210297). nih.gov The condensation of tryptophan or a derivative with pyruvate is considered an initial step in the bacterial biosynthetic route to the carbazole core. nih.gov

Role of Precursors such as Tryptophan and Anthranilic Acid Derivatives

Both tryptophan and anthranilic acid play crucial roles as precursors in the biosynthesis of carbazole alkaloids, although their specific involvement can differ based on the producing organism (plants versus bacteria) and the particular alkaloid being synthesized.

Anthranilic acid (2-aminobenzoic acid) is a known precursor in the biosynthesis of tryptophan, synthesized from chorismic acid through the action of anthranilate synthase. wikipedia.orguga.edu In the context of plant carbazole alkaloid biosynthesis, anthranilic acid is considered a direct precursor that undergoes condensation with malonyl-CoA to initiate the formation of the tricyclic carbazole system. researchgate.netmdpi.com

Tryptophan, an essential amino acid, serves as a general biochemical precursor for indole (B1671886) alkaloids. uga.eduwikipedia.org In certain bacterial pathways leading to carbazole alkaloids, the indole portion of the carbazole structure is derived from tryptophan. nih.gov Condensation reactions involving tryptophan or its modified forms with molecules like pyruvate are essential early steps in these pathways. nih.gov

It is noteworthy that anthranilic acid is also a metabolite found in the L-tryptophan-kynurenine pathway in the central nervous system, illustrating a metabolic connection between tryptophan and anthranilic acid. nih.gov

Enzymatic Transformations and Key Intermediates in the Biosynthesis of Clausine H

While detailed enzymatic steps specifically for this compound biosynthesis are not extensively documented, research on the biosynthesis of other carbazole alkaloids provides a framework for understanding the enzymatic transformations and key intermediates likely involved in forming the carbazole core and its subsequent modifications.

The formation of the carbazole skeleton necessitates specific cyclization reactions. In bacterial carbazole biosynthesis, dedicated enzymes like carbazole synthase (e.g., CqsB2, involved in the biosynthesis of carquinostatin A) catalyze the cyclization of an acyl side chain on an unstable intermediate, leading to the formation of the tricyclic ring system. nih.gov Other enzymes, such as thiamine-dependent enzymes and ketosynthase-like enzymes, have also been implicated in the synthesis of bacterial carbazoles. nih.gov

For phytocarbazoles, originating from anthranilic acid and malonyl-CoA, the proposed pathway involves a prenylated 2-quinolone as an intermediate. researchgate.net Subsequent steps are hypothesized to include the formation of 2-prenylindole and the cyclization of the prenyl side chain, ultimately yielding 3-methylcarbazole, a precursor common to many phytocarbazoles. researchgate.net

The structural diversity observed among carbazole alkaloids is further enhanced by various enzymatic tailoring reactions acting on the basic skeleton, including oxygenation, oxidation, prenylation, and geranylation. nih.govresearchgate.net For instance, hydroxylation is a frequently observed transformation in the microbial metabolism of carbazole. d-nb.info

Key intermediates in carbazole alkaloid biosynthesis can include prenylated quinolinones and potentially prenylindoles, depending on the specific biosynthetic route. researchgate.net The formation of a tricyclic carbazole intermediate bearing specific substituents, such as an ortho-quinone, a meta-methyl group, and a para-alkyl side chain, has been suggested as a common precursor for certain bacterial carbazole alkaloids. nih.gov

Comparative Biosynthetic Analyses with Other Carbazole Alkaloids

Carbazole alkaloids represent a biogenetically diverse class of natural products, with distinct biosynthetic pathways depending on their source organism. researchgate.netresearchgate.net Phytocarbazoles, predominantly isolated from plants in the Rutaceae family, including the Clausena genus, are generally believed to be derived from 3-methylcarbazole, which in turn originates from anthranilic acid and malonyl-CoA. researchgate.netresearchgate.net

In contrast, bacterial carbazoles, frequently isolated from Actinomycetes, can have different biosynthetic origins, with precursors like tryptophan, pyruvate, and acetate contributing to their skeletal structure. nih.gov Enzymes involved in the cyclization process, such as StaP in the biosynthesis of indolocarbazoles and XiaI in xiamycin biosynthesis, represent enzymatic strategies for carbazole core formation that differ from those potentially involved in the biosynthesis of phytocarbazoles. nih.gov

Comparative analyses underscore that while the carbazole scaffold is a common structural feature, the specific enzymatic machinery and the sequence of intermediates can vary significantly between plant and bacterial sources, reflecting the diverse evolutionary strategies employed for the biosynthesis of this important class of compounds.

Mechanistic Investigations into the Biological Activities of Clausine H

Cellular and Sub-cellular Mechanistic Studies of Anti-proliferative Effects

Investigations into the anti-proliferative effects of carbazole (B46965) alkaloids, including those structurally related to Clausine H, have explored their influence on key cellular processes in cancer cell lines. These studies often involve in vitro models to understand the direct impact of the compounds on cell behavior.

Modulation of Cell Cycle Progression in Cancer Cell Lines (in vitro)

Cell cycle progression is a tightly regulated process essential for cell division, and its dysregulation is a hallmark of cancer nih.gov. Compounds with anti-proliferative activity can interfere with this process, arresting cells at specific phases of the cell cycle mdpi.comvhio.net. While specific data for this compound's direct modulation of the cell cycle was not found in the search results, studies on related carbazole alkaloids and other natural compounds demonstrate this as a common mechanism for inhibiting cancer cell growth mdpi.com. For instance, clausenidin (B14091337), another compound from Clausena excavata, has been shown to induce G2/M phase arrest in HepG2 cells researchgate.net. The ability of a compound to halt the cell cycle prevents uncontrolled proliferation of cancer cells.

Induction of Apoptosis in Specific Cell Models

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anti-cancer agents induce apoptosis in cancer cells mdpi.com. Research on compounds from Clausena species has indicated their potential to induce apoptosis. For example, clausenidin induced significant and dose-dependent apoptosis in HepG2 cells researchgate.net. This induction was associated with the mitochondrial pathway, characterized by mitochondrial membrane depolarization and increased expression of caspases 3 and 9 researchgate.net. Clausenidin also led to decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax researchgate.net. Dentatin, another compound isolated from Clausena excavata, also induced apoptosis in MCF-7 cells through the intrinsic pathway, involving the downregulation of Bcl-2 and upregulation of Bax, leading to cytochrome c release and activation of caspase-9 and caspase-3/7 researchgate.net. While direct studies on this compound's induction of apoptosis were not found, these findings on related compounds suggest a potential mechanism involving the mitochondrial pathway.

Influence on Key Signaling Pathways Related to Cell Growth and Viability

Cell growth and viability are controlled by complex intracellular signaling pathways mdpi.comnih.gov. Aberrant signaling in these pathways can contribute to uncontrolled cell proliferation and survival in cancer nih.govgulhanemedj.org. Natural compounds can exert their anti-proliferative effects by modulating these pathways mdpi.com. While specific details on how this compound influences these pathways were not available in the search results, studies on other compounds highlight the importance of pathways such as JAK/STAT, PI3K/Akt, and NF-κB in regulating cell growth, survival, and apoptosis mdpi.comnih.govgulhanemedj.orghaematologica.org. For instance, some compounds can inhibit NF-κB nuclear translocation and downregulate anti-apoptotic molecules like Bcl-2 and Bcl-xL researchgate.net. Further research is needed to determine the specific signaling pathways targeted by this compound.

Exploration of Antiplatelet Aggregation Mechanisms (in vitro)

Platelet aggregation is a critical process in hemostasis, but excessive aggregation can lead to thrombosis. Compounds that can inhibit platelet aggregation have therapeutic potential for preventing or treating thrombotic disorders nih.govbjcardio.co.ukmdpi.com. Studies on Clausine D, a related clausine alkaloid, have provided insights into potential antiplatelet mechanisms.

Inhibition of Thromboxane (B8750289) A2 Formation Pathways

Thromboxane A2 (TXA2) is a potent inducer of platelet aggregation nih.gove-coretvasa.cz. Inhibition of TXA2 formation is a known mechanism for antiplatelet agents nih.gove-coretvasa.cz. Clausine D has been shown to inhibit platelet aggregation induced by arachidonic acid and collagen, and this effect is attributed to the inhibition of thromboxane A2 formation nih.govnih.govchemfaces.com. Clausine D suppressed the formation of thromboxane B2 and prostaglandin (B15479496) D2, which are products of arachidonic acid metabolism in platelets nih.govchemfaces.com. This suggests that Clausine D interferes with the enzymatic pathways involved in TXA2 synthesis, such as cyclooxygenase or thromboxane synthase researchgate.net.

Effects on Intracellular Calcium Concentration

Intracellular calcium concentration ([Ca2+]i) plays a crucial role in platelet activation and aggregation mdpi.complos.org. Agonists like arachidonic acid and collagen trigger an increase in [Ca2+]i, leading to platelet shape change, degranulation, and aggregation mdpi.com. Clausine D has been observed to inhibit the increased intracellular concentration of calcium in platelets induced by arachidonic acid and collagen nih.govchemfaces.com. By preventing the rise in [Ca2+]i, Clausine D can effectively suppress platelet activation and subsequent aggregation. This suggests that Clausine D may interfere with calcium mobilization from intracellular stores or influx from the extracellular environment mdpi.com.

Data Tables

While detailed quantitative data specifically for this compound's effects on cell cycle phases, apoptosis markers, signaling pathway activity, TXA2 formation, or intracellular calcium were not consistently available across the search results for direct inclusion in comprehensive tables, the following table summarizes representative findings for related compounds that illustrate the types of data collected in mechanistic studies.

CompoundCell Line/ModelMechanism InvestigatedKey FindingsSource
ClausenidinHepG2 cellsCell cycle modulation, Apoptosis inductionInduced G2/M arrest; Induced apoptosis via mitochondrial pathway (caspase 3/9 activation, Bax/Bcl-2 modulation) researchgate.net researchgate.net
DentatinMCF-7 cellsApoptosis induction, Signaling pathwaysInduced apoptosis via intrinsic pathway (Bax/Bcl-2 modulation, caspase 9/3/7 activation, cytochrome c release); Inhibited NF-κB researchgate.net researchgate.net
Clausine DHuman/Rabbit PlateletsAntiplatelet aggregation, TXA2 formation, Intracellular Ca2+Inhibited aggregation induced by arachidonic acid/collagen; Inhibited TXA2 formation; Inhibited rise in intracellular Ca2+ nih.govchemfaces.com nih.govchemfaces.com
Clausine BVarious Cancer Cell LinesAntiproliferative activityShowed antiproliferative properties (IC50 values against HepG2, MCF-7, MDA-MB-231, HeLa, CAOV3) researchgate.netresearchgate.net researchgate.netresearchgate.net

Detailed Research Findings

Research on clausine alkaloids, including Clausine D and clausenidin, has provided detailed insights into their potential biological mechanisms. Clausine D's antiplatelet activity is strongly linked to its ability to inhibit the formation of thromboxane A2, a key mediator of platelet aggregation induced by agonists like arachidonic acid and collagen nih.govchemfaces.com. Furthermore, Clausine D interferes with the increase in intracellular calcium levels that typically occurs upon platelet activation, thereby contributing to its anti-aggregatory effects nih.govchemfaces.com.

In the context of anti-proliferative effects, studies on clausenidin in HepG2 liver cancer cells have revealed a mechanism involving cell cycle arrest at the G2/M phase and the induction of apoptosis through the mitochondrial pathway researchgate.net. This process involves significant changes in the expression of key proteins like Bax and Bcl-2, which regulate mitochondrial membrane potential and the release of pro-apoptotic factors researchgate.net. Activation of caspases, particularly caspase-3 and caspase-9, is a downstream event in this apoptotic pathway researchgate.net.

These findings on related clausine alkaloids provide a strong basis for understanding the potential mechanisms of this compound, suggesting that it may exert its effects through similar pathways involving cell cycle modulation, apoptosis induction, and interference with platelet activation signals. Further dedicated research on this compound is necessary to confirm these specific mechanisms.

Mechanistic Insights into Antimicrobial Action

The antimicrobial activity of various compounds can stem from diverse mechanisms, including targeting the cell wall, altering plasma membrane integrity, disrupting energy generation, damaging nucleic acid synthesis, inhibiting protein synthesis, or modulating key metabolic pathways. mdpi.com For compounds like this compound, understanding these specific interactions is crucial to elucidating its biological effects.

Disruption of Microbial Cell Membrane Integrity

Disruption of the microbial cell membrane is a significant mechanism by which antimicrobial agents exert their effects. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. symbiosisonlinepublishing.commdpi.comresearchgate.netscielo.br

Antimicrobial peptides (AMPs), for instance, often target the negatively charged bacterial membranes, leading to selective permeabilization. symbiosisonlinepublishing.com This interaction can result in cell lysis or the formation of transient pores that allow the peptide to enter the cell. frontiersin.org The specificity of these peptides is often based on the differences between microbial and host cell membrane structures. latrobe.edu.au

Studies on other membrane-disrupting compounds, such as certain fatty acids and phenolic compounds, have shown that they can interact with membrane components like phospholipids, altering membrane fluidity and permeability. researchgate.netscielo.brfrontiersin.org This disruption can be visualized through techniques like fluorescence microscopy using stains that differentiate between cells with intact and compromised membranes. symbiosisonlinepublishing.comfrontiersin.org For example, propidium (B1200493) iodide (PI) can enter cells only when the membrane integrity is compromised, staining the DNA and indicating cell death. symbiosisonlinepublishing.comscielo.brfrontiersin.org

While direct studies on this compound's specific interaction with microbial membranes are not extensively detailed in the provided search results, the general principles of membrane disruption by other antimicrobial compounds provide a framework for understanding this potential mechanism. The ability of a compound to insert into or interact with the lipid bilayer can lead to structural damage and loss of essential cellular contents. mdpi.comresearchgate.netlatrobe.edu.au

Inhibition of Essential Microbial Enzymes

Inhibition of essential microbial enzymes represents another critical mechanism of antimicrobial action. Enzymes play vital roles in various cellular processes, including cell wall synthesis, nucleic acid replication, protein synthesis, and metabolic pathways. mdpi.com Targeting these enzymes can disrupt essential cellular functions and lead to microbial growth inhibition or death.

For example, some antibiotics inhibit bacterial enzymes involved in cell wall synthesis, such as transpeptidases which are crucial for peptidoglycan cross-linking. mdpi.com Other compounds target enzymes like bacterial DNA gyrase and DNA topoisomerase IV, which are essential for DNA replication and transcription. researchgate.net Inhibition of these enzymes can lead to the accumulation of DNA breaks and cell death. researchgate.net

Enzyme inhibition can also occur through interference with metabolic pathways. For instance, some compounds inhibit enzymes involved in ergosterol (B1671047) biosynthesis in fungi, disrupting the integrity of the fungal cell membrane. mdpi.com

Structure Activity Relationship Sar Studies of Clausine H and Its Analogs

Systematic Chemical Modifications and Synthesis of Clausine H Derivatives

Systematic chemical modification and synthesis of derivatives are fundamental approaches in structure-activity relationship studies itb.ac.idnih.govresearchgate.net. This process involves introducing specific changes to the core structure or peripheral groups of a lead compound, such as this compound, to explore how these alterations impact biological activity metabolomicsworkbench.orgbidd.groupchem960.com. While the provided search results confirm that this compound is a naturally occurring carbazole (B46965) alkaloid isolated from Clausena species nih.govnih.govnih.gov, detailed information on the systematic chemical modifications and synthesis routes specifically for this compound derivatives for SAR studies is not extensively described in the available snippets. Studies on other compound classes illustrate the general methodology, involving the creation of a series of related molecules with planned structural variations itb.ac.idnih.govresearchgate.net. The carbazole alkaloid family, to which this compound belongs, has been a subject of phytochemical investigation, leading to the isolation of numerous derivatives from Clausena species nih.govnih.govbidd.group.

Correlating Structural Features with Modulated Biological Responses

Correlating specific structural features of a compound and its derivatives with observed biological responses is the central tenet of SAR studies. By analyzing how changes in chemical structure affect activity, researchers can gain insights into the molecular interactions responsible for the biological effect.

Impact of Substituent Groups on Biological Potency

The nature and position of substituent groups on a molecule can significantly influence its interaction with biological targets, thereby modulating its potency wikipedia.orgnih.gov. Electron-donating or withdrawing capabilities, steric bulk, and lipophilicity of substituents can all play a role in determining the strength and specificity of binding itb.ac.iduni.lu. While the search results indicate that this compound and other carbazole alkaloids from Clausena species exhibit varying degrees of biological activity nih.govnih.govnih.gov, specific detailed findings on how different substituent groups on the this compound scaffold impact its PTP1B, α-glucosidase, or antiplasmodial activity are not provided in the examined snippets. Studies on other compound series demonstrate that optimal activity is often linked to specific substituent patterns itb.ac.iduni.lu.

Comparative SAR Analysis Across the Clausine Family of Carbazole Alkaloids

This compound belongs to a broader family of carbazole alkaloids found in Clausena species nih.govbidd.group. Comparative SAR analysis across this family can provide insights into the structural requirements for different biological activities observed within these compounds. Studies have reported various biological activities for different Clausine alkaloids. For instance, this compound, Heptaphylline, Glycosinine, Clauszoline K, and Clausenawalline A have shown antiplasmodial activities with varying IC50 values nih.gov. This compound exhibited antiplasmodial activity with IC50 values ranging from 5.5 to 10.7 µg/ml nih.gov. Heptaphylline also showed antiplasmodial activity with IC50 values between 3.2 and 6.4 µg/ml nih.gov. Glycosinine had a minimum inhibitory concentration (MIC) of 6.74 µg/ml against P. falciparum strain K1 nih.gov. Clauszoline K and Glycoborinine also demonstrated significant antiplasmodial activities with IC50 values of 3.46 and 3.41 µg/ml, respectively nih.gov. Additionally, this compound, along with other compounds isolated from C. anisum-olens, displayed PTP1B and α-glucosidase inhibitory activities with a range of IC50 values nih.gov. Compounds 1-18 (including this compound as compound 18) showed PTP1B inhibitory activities with IC50 values from 0.58 ± 0.05 to 38.48 ± 0.32 μM and α-glucosidase inhibitory activities with IC50 values ranging from 3.28 ± 0.16 to 192.23 ± 0.78 μM nih.gov. This variation in activity among structurally related carbazole alkaloids highlights the importance of specific structural features for different biological targets within the Clausine family.

While detailed quantitative comparisons and specific structural determinants for the observed differences in activity are not exhaustively detailed in the provided snippets, the reported activities of various Clausine alkaloids suggest that subtle structural variations across the family contribute to their diverse biological profiles.

Here is a summary of some reported biological activities for selected Clausine family carbazole alkaloids:

CompoundReported ActivitiesIC50 / MIC Range (if available)
This compoundPTP1B inhibition, α-glucosidase inhibition, Antiplasmodial0.58-38.48 μM (PTP1B), 3.28-192.23 μM (α-glucosidase) nih.gov, 5.5-10.7 µg/ml (Antiplasmodial) nih.gov
HeptaphyllineAntiplasmodial3.2-6.4 µg/ml nih.gov
GlycosinineAntiplasmodial6.74 µg/ml (MIC) nih.gov
Clauszoline KAntiplasmodial3.46 µg/ml nih.gov
GlycoborinineAntiplasmodial3.41 µg/ml nih.gov
Clausenawalline AAntiplasmodial, Antitubercular, Anticancer2.46 µg/ml (Antiplasmodial) nih.gov

Future Research Directions and Advanced Applications in Chemical Biology

Opportunities for Rational Design and Synthesis of Bioactive Analogs with Enhanced Specificity

The carbazole (B46965) scaffold of Clausine H provides a versatile platform for the rational design and synthesis of analogs. Given that related carbazole alkaloids from Clausena species have demonstrated a range of biological activities, including anticancer, anti-HIV, antioxidant, antibacterial, antifungal, antimalarial, and antiplatelet effects, modifying the structure of this compound could lead to compounds with enhanced potency, improved specificity, or altered pharmacokinetic properties. academicjournals.orgresearchgate.netamazonaws.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net

Existing synthetic methodologies for this compound and other carbazole derivatives, such as metal-catalyzed cross-coupling and intramolecular cyclization reactions, provide a foundation for creating structural variations. rsc.orgresearchgate.netresearchgate.netacs.orgindianchemicalsociety.commdpi.comtu-dresden.deresearchgate.netresearchgate.netugr.esthieme-connect.comepdf.pubresearchgate.netresearchgate.netvdoc.pub Future research can leverage these methods, and develop new synthetic routes, to systematically introduce functional groups at different positions of the carbazole core or modify the existing substituents (methoxy and methyl ester groups). This rational design process, guided by computational modeling and structure-activity relationship (SAR) studies, could identify key structural features responsible for specific biological interactions. For instance, exploring variations around the methoxy (B1213986) groups or the methyl ester moiety might reveal analogs with differential binding affinities to biological targets, leading to improved specificity and reduced off-target effects.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound and its future analogs, the integration of omics technologies is crucial. While preliminary biological activities have been noted for this compound and related compounds, the precise molecular mechanisms underlying these effects are often not fully elucidated. academicjournals.orgresearchgate.netamazonaws.comresearchgate.netmdpi.comresearchgate.networldagroforestry.org

Future research can employ transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of how cells and organisms respond to this compound exposure. Transcriptomics can reveal changes in gene expression profiles, pointing towards affected signaling pathways. Proteomics can identify altered protein levels and post-translational modifications, providing insights into protein function and cellular processes. Metabolomics can map changes in cellular metabolites, reflecting the metabolic state and potential disruptions caused by the compound. By integrating data from these different omics layers, researchers can construct a holistic picture of the biological impact of this compound, identify its potential targets, and decipher the complex network of interactions it perturbs. This systems-level approach is essential for moving beyond observational bioactivity and towards a detailed understanding of the compound's mechanism of action.

Potential for this compound as a Chemical Probe for Novel Biological Targets

Given its natural origin and the diverse bioactivities observed within the carbazole alkaloid class, this compound holds potential as a chemical probe for the discovery and validation of novel biological targets. If future studies reveal that this compound interacts with previously uncharacterized proteins or pathways, it could serve as a valuable tool for chemical biology research.

Developing this compound as a chemical probe would involve synthesizing labeled versions of the compound (e.g., with fluorescent tags or affinity handles) that can be used to identify and isolate the proteins or other biomolecules they bind to within a complex biological system. Techniques such as affinity chromatography coupled with mass spectrometry could be employed for target identification. Once potential targets are identified, further biochemical and cell biology experiments can validate the interaction and its functional significance. Such research could uncover new biological pathways relevant to various diseases, providing starting points for the development of novel therapeutic strategies. The reported antiplasmodial activity of this compound researchgate.networldagroforestry.org and its potential in anticancer contexts amazonaws.com suggest specific disease areas where target identification efforts could be focused.

Sustainable Production and Biocatalytic Approaches to this compound and Derivatives

The increasing demand for natural product-derived compounds in research and potential therapeutic applications necessitates the development of sustainable and environmentally friendly production methods. While chemical synthesis of this compound has been achieved, exploring sustainable production routes, including biocatalytic approaches, is a significant future research direction. rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Future research can investigate the biosynthesis of this compound in its natural plant sources to identify the enzymes and genetic pathways involved. This knowledge could then be leveraged for metabolic engineering of microbial hosts or plant cell cultures to produce this compound and its analogs in a more sustainable manner. Alternatively, specific enzymatic steps from the biosynthetic pathway could be utilized in vitro for biocatalytic synthesis, offering advantages such as high specificity, milder reaction conditions, and reduced waste generation compared to traditional chemical synthesis. Developing biocatalytic cascades involving multiple enzymes could lead to efficient and scalable production of this compound and novel, tailor-made derivatives for biological testing.

Collaborative Research Opportunities in Interdisciplinary Chemical Biology

Advancing the understanding and application of this compound in chemical biology inherently requires collaborative efforts across multiple disciplines. Future research should actively foster interdisciplinary collaborations to accelerate progress.

Q & A

Q. How to integrate negative or inconclusive results about this compound into publications?

  • Methodological Answer : Use dedicated sections (e.g., "Limitations and Unresolved Questions") to contextualize negative data. Publish in journals supporting Registered Reports or open-access platforms like bioRxiv to avoid publication bias .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.